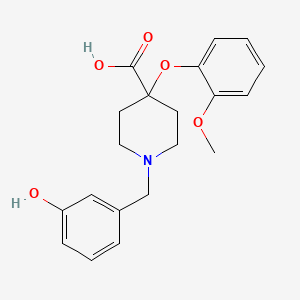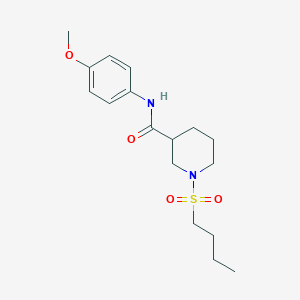
1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine, also known as DFPP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a piperazine derivative that exhibits a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine is not fully understood, but it is believed to act as a modulator of neurotransmitter receptors and ion channels. It has been shown to bind to the extracellular domain of several neurotransmitter receptors, leading to changes in receptor activity. 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine has also been shown to block the activity of certain ion channels, such as the voltage-gated sodium channel, by binding to the channel pore and preventing ion flow.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine exhibits a wide range of biochemical and physiological effects, including changes in neurotransmitter release, ion channel activity, and enzyme kinetics. It has been shown to increase dopamine and serotonin release in the brain, leading to changes in mood and behavior. 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine has also been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain. In addition, 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine has been shown to block the activity of certain ion channels, leading to changes in neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine has several advantages for use in lab experiments, including its high yield and purity, as well as its ability to modulate various biological processes. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine, including the development of more selective and potent analogs, as well as the investigation of its potential therapeutic applications. 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine has been shown to have potential as a treatment for various neurological and psychiatric disorders, including depression, anxiety, and Alzheimer's disease. Further research is needed to fully understand its therapeutic potential and to develop more effective treatments based on its mechanism of action.
In conclusion, 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine is a valuable tool for scientific research, with a wide range of applications and potential therapeutic uses. Its synthesis method has been optimized over the years, and its mechanism of action is still being investigated. 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine exhibits a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, further research is needed to fully understand its potential and to develop more effective treatments based on its mechanism of action.
Méthodes De Synthèse
1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3,4-dichloroaniline with 2-furoyl chloride in the presence of a base. The resulting intermediate is then treated with piperazine to yield 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine in high yield and purity. This synthesis method has been optimized over the years to improve the efficiency and scalability of the process.
Applications De Recherche Scientifique
1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine has been used in various scientific research applications, including the study of neurotransmitter systems, ion channels, and enzyme kinetics. It has been shown to modulate the activity of several neurotransmitter receptors, including dopamine, serotonin, and histamine receptors. 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine has also been used to study the function of ion channels, such as the voltage-gated sodium channel, and has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Propriétés
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-12-4-3-11(10-13(12)17)18-5-7-19(8-6-18)15(20)14-2-1-9-21-14/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFQXYVETKXKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-Dichlorophenyl)piperazin-1-yl](furan-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B5565055.png)
![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5565058.png)
![2-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5565065.png)
![N-cyclopropyl-3-{5-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5565070.png)


![3-[1-(4-chlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565087.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5565096.png)
![1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5565105.png)
![2-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5565115.png)


![1-[6-(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)pyridin-3-yl]ethanone](/img/structure/B5565134.png)
![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565138.png)